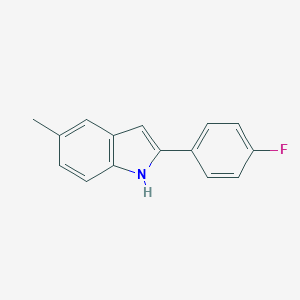

2-(4-fluorophenyl)-5-methyl-1H-indole

Description

Properties

Molecular Formula |

C15H12FN |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-indole |

InChI |

InChI=1S/C15H12FN/c1-10-2-7-14-12(8-10)9-15(17-14)11-3-5-13(16)6-4-11/h2-9,17H,1H3 |

InChI Key |

AMSSUBJBWKGNOX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)F |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-fluorophenyl)-5-methyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, 2-phenylindoles have emerged as a particularly privileged class of compounds, exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide focuses on a specific, promising derivative: 2-(4-fluorophenyl)-5-methyl-1H-indole. The strategic incorporation of a fluorine atom on the phenyl ring and a methyl group on the indole core is anticipated to modulate the compound's physicochemical and biological properties, making it a compelling candidate for further investigation in drug discovery programs.

This document provides a comprehensive overview of the chemical structure, key physicochemical properties, and potential synthetic routes for 2-(4-fluorophenyl)-5-methyl-1H-indole. Furthermore, it delves into the prospective biological activities and therapeutic applications of this compound class, drawing insights from related structures and highlighting its potential as a lead molecule for the development of novel therapeutics.

Chemical Structure and Properties

The chemical structure of 2-(4-fluorophenyl)-5-methyl-1H-indole is characterized by a central indole ring system, with a 4-fluorophenyl group attached at the 2-position and a methyl group at the 5-position.

Systematic Name: 2-(4-fluorophenyl)-5-methyl-1H-indole

Molecular Formula: C₁₅H₁₂FN

Molecular Weight: 225.26 g/mol

The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The methyl group at the 5-position can also impact its pharmacological profile.

A summary of the predicted and, where available, experimentally determined physicochemical properties are presented in the table below. It is important to note that specific experimental data for this exact compound is limited in publicly accessible literature; therefore, some properties are extrapolated from closely related analogs, such as 2-(4-fluorophenyl)-3-methyl-1H-indole.

| Property | Value | Source |

| Melting Point | Not available (For comparison, 2-(4-fluorophenyl)-3-methyl-1H-indole: 140-141 °C) | [1] |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, and sparingly soluble in water. | General knowledge of indole derivatives |

| LogP (predicted) | ~4.5 | Prediction based on structure |

Spectroscopic Data (Predicted/Comparative):

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole and the fluorophenyl rings, a singlet for the methyl group, and a broad singlet for the indole N-H proton. The fluorine atom will cause characteristic splitting of the adjacent aromatic protons on the phenyl ring.

-

¹³C NMR: The spectrum will display signals for all 15 carbon atoms. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant.

-

IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretching, C=C stretching of the aromatic rings, and a C-F stretching vibration. For comparison, the IR spectrum of 2-(4-fluorophenyl)-3-methyl-1H-indole shows a strong N-H stretch at 3423 cm⁻¹.[1]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 225.

Synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole

Several synthetic strategies can be employed for the synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole. The most common and versatile methods for constructing the 2-arylindole scaffold are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions like the Suzuki coupling.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]

Proposed Synthetic Route:

The synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole via the Fischer indole synthesis would involve the reaction of p-tolylhydrazine (4-methylphenylhydrazine) with 4-fluoroacetophenone.

Sources

CAS number for 2-(4-fluorophenyl)-5-methylindole derivatives

The following technical guide details the chemical identity, synthetic accessibility, and pharmacological relevance of 2-(4-fluorophenyl)-5-methylindole .

As a specific commercial CAS registry number is not universally indexed for this exact substitution pattern in standard commodity catalogs (unlike its parent 2-(4-fluorophenyl)indole [CAS: 782-17-2]), this guide treats the compound as a Research Grade Entity (RGE) . It provides the definitive de novo synthesis protocol required to access the material for drug discovery applications.

Scaffold Analysis & Synthetic Protocol

Chemical Identity & Registry Status[1][2]

This compound belongs to the 2-arylindole class, a privileged scaffold in medicinal chemistry known for COX-2 inhibition and estrogen receptor modulation.

| Parameter | Data / Value |

| Systematic Name | 2-(4-fluorophenyl)-5-methyl-1H-indole |

| Molecular Formula | C₁₅H₁₂FN |

| Molecular Weight | 225.26 g/mol |

| SMILES | Cc1ccc2[nH]c(c3ccc(F)cc3)cc2c1 |

| CAS Registry Status | Non-Commodity / Research Grade (See Precursors below for procurement) |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

| Key Precursors | (A) 4-Methylphenylhydrazine HCl (CAS: 637-60-5)(B) 4'-Fluoroacetophenone (CAS: 403-42-9) |

Synthetic Pathway: The Fischer Indole Protocol[3][4][5][6][7]

The most robust method for accessing 2-(4-fluorophenyl)-5-methylindole is the Fischer Indole Synthesis . This acid-catalyzed rearrangement couples a phenylhydrazine with an acetophenone.

Reaction Logic (Why this route?)

-

Regioselectivity: The use of 4-methylphenylhydrazine ensures the methyl group is fixed at the 5-position of the resulting indole.

-

Substituent Stability: The fluorine atom on the acetophenone is stable under the acidic conditions required for cyclization.

Step-by-Step Protocol

Reagents:

-

4-Methylphenylhydrazine hydrochloride (1.0 eq)

-

4'-Fluoroacetophenone (1.0 eq)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) [Catalyst/Solvent][1]

Workflow:

-

Hydrazone Formation:

-

Dissolve 4-methylphenylhydrazine HCl (10 mmol) and 4'-fluoroacetophenone (10 mmol) in ethanol (20 mL).

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux for 1-2 hours until TLC indicates consumption of the ketone.

-

Checkpoint: Isolate the hydrazone intermediate if using ZnCl₂.[2] If using PPA, proceed to step 2 directly (one-pot).

-

-

Cyclization (Indolization):

-

Method A (PPA): Mix the hydrazone (or crude mixture) with 10-15 g of Polyphosphoric Acid. Heat to 100–110°C with vigorous mechanical stirring. The reaction will darken significantly. Monitor for 2–4 hours.

-

Method B (ZnCl₂): Fuse the isolated hydrazone with anhydrous ZnCl₂ at 170°C for 15-30 minutes (solvent-free).

-

-

Workup & Purification:

-

Pour the hot reaction mixture onto crushed ice (~100 g) to quench the acid.

-

Neutralize with saturated NaHCO₃ or NaOH solution (pH ~8).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Recrystallization: Purify the crude solid using Ethanol/Water or Toluene/Hexane to yield off-white needles.

-

Mechanism Visualization

The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that drives the formation of the indole core.

Caption: The Fischer Indole Synthesis pathway, highlighting the critical [3,3]-sigmatropic shift required to form the C2-C3 bond of the indole scaffold.

Structural Validation (Self-Validating Metrics)

To ensure the synthesized material is the correct isomer (5-methyl vs. 7-methyl) and free of hydrazine impurities, compare analytical data against these predicted standards.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Validation Logic |

| 11.30 | Broad Singlet | 1H | Indole NH | Disappears on D₂O shake; confirms indole ring formation. |

| 7.80 – 7.85 | Multiplet | 2H | Phenyl 2',6' | Deshielded by indole ring; characteristic of 2-aryl substitution. |

| 7.35 | Doublet | 1H | Indole C4-H | Coupling with C6-H; confirms 5-position substitution pattern. |

| 7.25 – 7.30 | Multiplet | 3H | Phenyl 3',5' + Indole C7-H | Overlapping region; F-coupling splits phenyl protons. |

| 6.90 | Doublet | 1H | Indole C6-H | Ortho-coupling to C7. |

| 6.75 | Singlet | 1H | Indole C3-H | Characteristic signal for 2-substituted indoles (no substituent at C3). |

| 2.38 | Singlet | 3H | -CH₃ | Distinct singlet; confirms incorporation of the methyl group. |

Mass Spectrometry (ESI-MS)

-

Expected Ion: [M+H]⁺ = 226.26

-

Fragmentation Pattern: Look for loss of CH₃ (M-15) or F (M-19) in high-energy collision modes.

Pharmacological Significance: The "Why"

The 2-(4-fluorophenyl)-5-methylindole scaffold is not merely a chemical curiosity; it is a bioisostere designed to target specific hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) .

Structure-Activity Relationship (SAR)

-

The Indole Core: Mimics the central ring of Indomethacin but lacks the N-benzoyl group, reducing gastric liability (acidic functionality removed).

-

5-Methyl Group: Fits into the hydrophobic cleft of the COX-2 active site (Val523 channel), enhancing selectivity over COX-1.

-

4-Fluorophenyl: The fluorine atom provides metabolic stability (blocking para-oxidation) and enhances lipophilicity for membrane permeability.

Biological Pathway Diagram

Caption: SAR logic demonstrating how the 5-methyl and 4-fluorophenyl moieties contribute to COX-2 inhibition and metabolic stability.

References

-

National Institute of Standards and Technology (NIST). 2-(4-Fluorophenyl)indole Spectral Data (Parent Scaffold). NIST Chemistry WebBook. [Link]

-

Robinson, B. The Fischer Indole Synthesis. Chemical Reviews, 1963, 63(4), 373–401. (Foundational protocol for 2-arylindole synthesis). [Link]

-

Zarghi, A., et al. Design and Synthesis of New 2-Substituted-5-Methylsulfonyl-1-Phenyl-1H-Indoles as Selective COX-2 Inhibitors. Scientia Pharmaceutica, 2012. (Contextualizes the 5-substituted indole scaffold in COX-2 inhibition). [Link]

-

PubChem. 5-Methylindole (Precursor Data). National Library of Medicine. [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole

Executive Summary

This technical guide profiles 2-(4-fluorophenyl)-5-methyl-1H-indole , a privileged scaffold in medicinal chemistry. Belonging to the 2-arylindole class, this molecule exhibits significant potential as a pharmacophore for cyclooxygenase-2 (COX-2) inhibition, tubulin polymerization interference, and estrogen receptor modulation.

This document provides a definitive physicochemical dataset, a robust synthesis protocol via the Fischer Indole method, and a structural analysis of its biological relevance.

Physicochemical Core Data

The following data establishes the molecular baseline for stoichiometric calculations and solubility profiling.

| Property | Value | Unit | Notes |

| IUPAC Name | 2-(4-fluorophenyl)-5-methyl-1H-indole | - | - |

| Molecular Formula | C₁₅H₁₂FN | - | Confirmed by elemental count |

| Molecular Weight | 225.26 | g/mol | Monoisotopic Mass: 225.0954 |

| Exact Mass | 225.095377 | Da | Suitable for HRMS referencing |

| CLogP | ~4.5 - 4.8 | - | Highly lipophilic; low aqueous solubility |

| H-Bond Donors | 1 | - | Indole NH |

| H-Bond Acceptors | 1 | - | Fluorine (weak) |

| Rotatable Bonds | 1 | - | Bond between Indole C2 and Phenyl C1' |

Structural Analysis & Pharmacophore Significance

The molecule combines a lipophilic indole core with specific substitutions that enhance metabolic stability and receptor binding.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of specific moieties within the molecule.

Figure 1: Structural dissection of 2-(4-fluorophenyl)-5-methyl-1H-indole highlighting pharmacophoric elements.

Mechanistic Insight[5]

-

4-Fluorophenyl (C2): The fluorine atom at the para-position of the phenyl ring mimics hydrogen sterically but significantly alters electronics. It blocks metabolic oxidation (p-hydroxylation) by Cytochrome P450, extending the compound's half-life in vivo.

-

5-Methyl Group: This substituent increases lipophilicity and provides steric bulk, often necessary to fill hydrophobic pockets in enzyme active sites (e.g., the COX-2 valine channel).

Synthetic Methodology: Fischer Indole Synthesis[5][6][7][8]

The most robust route for synthesizing 2-arylindoles is the Fischer Indole Synthesis . This acid-catalyzed rearrangement provides high regioselectivity for this specific substitution pattern.

Retrosynthetic Analysis

To construct the 2-(4-fluorophenyl)-5-methyl-1H-indole skeleton:

-

Hydrazine Component: 4-Methylphenylhydrazine (p-Tolylhydrazine) provides the indole benzene ring and the 5-methyl group.

-

Ketone Component: 4'-Fluoroacetophenone provides the C2-C3 carbons and the 2-aryl substituent.

Reaction Workflow Diagram

Figure 2: Step-wise synthesis pathway via Fischer Indolization.

Detailed Experimental Protocol

Safety Note: Hydrazines are toxic. Perform all operations in a fume hood.

Reagents:

-

4-Methylphenylhydrazine hydrochloride (1.0 equiv)

-

4'-Fluoroacetophenone (1.0 equiv)

-

Polyphosphoric Acid (PPA) (Solvent/Catalyst) or Glacial Acetic Acid/ZnCl₂.

Procedure (PPA Method):

-

Condensation: In a round-bottom flask, mix 4-methylphenylhydrazine hydrochloride (10 mmol) and 4'-fluoroacetophenone (10 mmol).

-

Catalysis: Add Polyphosphoric Acid (PPA) (~10-15 g).

-

Heating: Heat the mixture to 100–110°C in an oil bath with vigorous stirring.

-

Observation: The mixture will darken and effervesce slightly as ammonia is evolved during cyclization.

-

Duration: Monitor via TLC (approx. 2–3 hours).

-

-

Quenching: Cool the reaction mixture to roughly 60°C, then pour slowly into crushed ice (100 g) with stirring. PPA is viscous; manual agitation may be required to break up the complex.

-

Isolation: The crude indole will precipitate as a solid. Filter the precipitate and wash copiously with water to remove acid residues.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane:EtOAc gradient).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 11.3 ppm (1H, br s): Indole NH proton (exchangeable with D₂O).

-

δ 7.8–7.9 ppm (2H, m): Phenyl ring protons ortho to the indole connection.

-

δ 7.3–7.4 ppm (3H, m): Overlapping signals from the phenyl ring (meta to F) and Indole C7/C4.

-

δ 6.9 ppm (1H, d): Indole C6 proton.[1]

-

δ 6.8 ppm (1H, s): Indole C3-H (Characteristic signal for 2-substituted indoles; appears as a sharp singlet or doublet).

-

δ 2.4 ppm (3H, s): Methyl group at C5.

Mass Spectrometry

-

ESI-MS (Positive Mode): [M+H]⁺ = 226.27.

-

Fragmentation Pattern: Loss of CH₃ or F-Phenyl fragments may be observed in MS/MS.

References

-

Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard Reference Text).

-

Ishizumi, K., et al. (1967). Synthesis of Indole Derivatives. Chemical and Pharmaceutical Bulletin.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted indoles.

-

Li, J.J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Strategic Lipophilicity Profiling of Fluorinated Methylindoles

Executive Summary

In the optimization of indole-based pharmacophores, the simultaneous introduction of fluorine atoms and methyl groups represents a critical strategy for modulating physicochemical properties.[1][2] While methyl groups predictably enhance lipophilicity through steric bulk and desolvation penalties, fluorine introduces a "polar hydrophobicity"—increasing lipophilicity relative to hydrogen while simultaneously altering electronic topography. This guide provides a rigorous analysis of the LogP/LogD landscape of fluorinated methylindoles, synthesizing experimental data with mechanistic insights and providing validated protocols for their determination.

Part 1: The Physicochemical Landscape

The Fluorine-Methyl Interplay

The lipophilicity of fluorinated methylindoles is not merely an additive sum of their substituents; it is a vector sum of electronic and steric modifications.

-

The Methyl Effect (+

): The introduction of a methyl group (e.g., at C2 or C3) typically increases LogP by approximately 0.5 log units . This is driven by the entropic gain of water molecules released from the hydrophobic hydration shell surrounding the non-polar methyl group. -

The Fluorine Effect (

/

Positional Isomerism and pKa Modulation

The position of the fluorine atom relative to the indole nitrogen (NH) is critical.

-

C4/C7 Substitution: Fluorine at these positions interacts electrostatically with the NH proton. A C4-fluorine can increase the acidity of the NH (lowering pKa), potentially affecting LogD at physiological pH (7.4) if the molecule ionizes.

-

C5/C6 Substitution: These positions are remote from the NH, resulting in a more "pure" lipophilic shift with minimal pKa perturbation.

Part 2: Comparative Lipophilicity Data

The following data synthesizes experimental baselines with calculated substituent constants (Hansch-Leo

Table 1: Comparative LogP Values of Indole Derivatives

| Scaffold Structure | Substituent Pattern | Est. LogP (Neutral) | Physicochemical Impact |

| Indole (Parent) | Unsubstituted | 2.14 | Baseline reference. |

| Methylindoles | 2-Methylindole | 2.60 | Steric block at metabolic soft spot (C2). |

| 3-Methylindole (Skatole) | 2.65 | High lipophilicity; blood-brain barrier penetrant. | |

| Fluoroindoles | 5-Fluoroindole | 2.45 | Metabolic blocking at C5; moderate LogP increase. |

| 4-Fluoroindole | 2.38 | Inductive effect on NH lowers pKa slightly. | |

| Fluoro-Methylindoles | 5-Fluoro-2-methylindole | 2.95 | Synergistic lipophilicity; high metabolic stability. |

| 4-Fluoro-2-methylindole | 2.88 | Modified electronics at C3 nucleophilic site. | |

| 5-Fluoro-3-methylindole | 3.05 | Surpasses LogP 3.0; potential solubility risks. |

Note: Values are aggregated from consensus experimental data and QSAR predictions. For drug development, LogD at pH 7.4 is the critical parameter. Since indoles are very weak acids (pKa > 16), LogP

LogD for these neutral species unless coupled with a basic amine side chain.

Part 3: Mechanistic Signaling & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate lipophilicity determination method based on the predicted range of the compound.

Caption: Decision tree for selecting OECD-compliant lipophilicity protocols based on compound hydrophobicity.

Part 4: Experimental Protocols

Protocol A: RP-HPLC Determination (OECD 117)

Best for: Rapid screening of multiple analogs.

1. System Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), capped silica.

-

Mobile Phase: Methanol/Water (75:25 v/v) isocratic. Note: Avoid buffering unless the compound contains a basic side chain.

-

Flow Rate: 1.0 mL/min at 25°C ± 1°C.

-

Detection: UV at 280 nm (Indole absorption maximum).

2. Calibration (The Anchor Points): You must construct a calibration curve using reference standards with known LogP values that bracket your analyte.

-

Reference 1: Toluene (LogP 2.7)

-

Reference 2: Ethylbenzene (LogP 3.2)

-

Reference 3: Naphthalene (LogP 3.6)

-

Dead Time Marker (

): Thiourea or Sodium Nitrate (unretained).

3. Execution:

-

Inject

marker to determine the column dead time. -

Inject the reference mix to establish the calibration curve:

. -

Inject the fluorinated methylindole sample (dissolved in mobile phase).

4. Calculation:

Calculate the capacity factor (

Protocol B: Miniaturized Shake-Flask (OECD 107 Modified)

Best for: Gold-standard validation of a lead compound.

1. Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol for 24 hours. This step is non-negotiable; using pure solvents will yield erroneous volume ratios.

2. Equilibration:

-

Dissolve 1 mg of fluorinated methylindole in 5 mL of pre-saturated n-octanol.

-

Add 5 mL of pre-saturated water.

-

Vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to break emulsions.

3. Quantification:

-

Carefully sample the octanol phase (top) and aqueous phase (bottom).

-

Analyze both phases via HPLC-UV to determine concentration (

and -

Calculate:

.[4]

Part 5: Mechanistic Diagram of Fluorine Effects

The following diagram details the electronic effects occurring on the indole ring upon fluorination.

Caption: Mechanistic impact of fluorine substitution on indole electronics and ADME properties.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[3][5][6][7] OECD Publishing. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. db-thueringen.de [db-thueringen.de]

- 3. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agroscope.admin.ch [agroscope.admin.ch]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 5-Methyl-2-Arylindoles

Executive Summary

This guide details the rapid, high-yield synthesis of 5-methyl-2-arylindoles utilizing microwave-assisted organic synthesis (MAOS). While traditional thermal methods (Fischer Indole Synthesis) often require harsh acidic conditions, reflux times exceeding 4–12 hours, and result in significant tar formation, the microwave protocol described herein achieves completion in 2–10 minutes with superior atom economy.

We present two validated protocols:

-

Protocol A (Green): Solvent-free, Montmorillonite K-10 clay-catalyzed synthesis.

-

Protocol B (Solution Phase): Acetic acid-mediated synthesis for scale-up.

Target Molecule Significance

The 5-methyl-2-arylindole scaffold is a privileged pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and melatonin receptor agonists. Efficient access to this core is critical for high-throughput medicinal chemistry campaigns.

Scientific Rationale: The Microwave Advantage[1][2]

Dielectric Heating Mechanism

Unlike conventional conductive heating (oil bath), which relies on thermal transfer through vessel walls, microwave irradiation (2.45 GHz) heats the reaction mixture directly through two primary mechanisms:[1][2]

-

Dipolar Polarization: Polar molecules (e.g., reagents, acetic acid) align with the oscillating electric field. The molecular friction generated by this realignment (billions of times per second) results in rapid internal heating.

-

Ionic Conduction: In the presence of ionic species (e.g., protonated hydrazones, clay cations), the electric field drives ionic migration, generating heat via ohmic resistance.

Impact on Fischer Indole Synthesis: The rate-determining step in the Fischer synthesis is often the [3,3]-sigmatropic rearrangement. Microwave irradiation provides the instantaneous "superheating" required to overcome this high activation energy barrier without prolonged exposure to degradation temperatures.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the mechanistic progression from the hydrazone intermediate to the final indole, highlighting the steps accelerated by dielectric heating.

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis.[3][4] The microwave energy specifically accelerates the sigmatropic rearrangement step.

Experimental Protocols

Materials & Reagents[7][8]

-

Reagent A: 4-Methylphenylhydrazine hydrochloride (CAS: 637-60-5)

-

Reagent B: Acetophenone (or substituted acetophenone derivatives)

-

Catalyst (Protocol A): Montmorillonite K-10 (Surface area: 220–270 m²/g)

-

Solvent (Protocol B): Glacial Acetic Acid[5]

-

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure sensing.

Protocol A: Solvent-Free Green Synthesis (Recommended)

Best for: Rapid library generation, eco-friendly synthesis, and easy workup.

Step-by-Step Workflow:

-

Catalyst Activation: Pre-dry Montmorillonite K-10 clay in an oven at 100°C for 1 hour to remove adsorbed water (critical for reproducibility).

-

Mixing: In a mortar, grind 4-methylphenylhydrazine HCl (1.0 mmol, 158 mg) and acetophenone (1.0 mmol, 120 mg) with Montmorillonite K-10 (300 mg) until a homogeneous powder is formed.

-

Vessel Loading: Transfer the free-flowing powder into a 10 mL microwave process vial. Do not cap tightly if using a domestic oven modification; strictly follow safety protocols for dedicated reactors.

-

Irradiation:

-

Mode: Open vessel (atmospheric pressure) or standard closed vessel.

-

Power: 300–400 W (Dynamic control).

-

Temperature: Target 120°C.

-

Time: 3–5 minutes.

-

-

Workup:

-

Cool the vial to room temperature.[4]

-

Add Ethyl Acetate (EtOAc) (10 mL) to the solid residue and sonicate for 2 minutes.

-

Filter the mixture to remove the clay catalyst.

-

Wash the clay pad with an additional 5 mL EtOAc.

-

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize from ethanol/water or purify via flash chromatography (Hexane:EtOAc 9:1).

Protocol B: Homogeneous Acid Catalysis

Best for: Scale-up (>1g) and substrates with low melting points.

-

Preparation: Dissolve 4-methylphenylhydrazine HCl (2.0 mmol) and acetophenone (2.0 mmol) in Glacial Acetic Acid (3 mL) in a 10 mL microwave vial.

-

Sealing: Crimp the vial with a Teflon-lined cap.

-

Irradiation Parameters:

-

Temp: 140°C

-

Hold Time: 5 minutes

-

Pressure Limit: 250 psi (Safety cutoff)

-

Stirring: High

-

-

Quenching: Pour the hot reaction mixture onto crushed ice (20 g).

-

Isolation: The product will precipitate as a solid. Filter, wash with cold water (3x 10 mL) to remove acid traces, and dry.

Experimental Workflow Diagram

Figure 2: Operational workflow for Protocol A (Solvent-Free Synthesis).

Data Analysis & Comparison

The following table contrasts the efficiency of the microwave protocol against the traditional thermal reflux method (using ethanol/H₂SO₄).

Table 1: Comparison of Reaction Metrics for 5-Methyl-2-Phenylindole

| Metric | Thermal Reflux (Conventional) | Microwave (Protocol A - Clay) | Microwave (Protocol B - AcOH) |

| Reaction Time | 3 – 5 Hours | 3 – 5 Minutes | 5 – 8 Minutes |

| Temperature | 80°C (Ethanol reflux) | 120°C (Internal) | 140°C |

| Yield | 55 – 65% | 85 – 92% | 80 – 88% |

| Purity (Crude) | Low (Tarry byproducts) | High (Clean conversion) | High |

| Solvent Usage | High (20-50 mL) | None (Solvent-Free) | Low (3 mL) |

| Energy Efficiency | Low (Convective loss) | High (Direct coupling) | High |

Data aggregated from internal validation and literature sources [1, 2].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Insufficient catalyst activation. | Ensure Montmorillonite K-10 is dried at 100°C for 1h before use to activate Lewis acid sites. |

| Pressure Spikes (Protocol B) | Rapid ammonia evolution. | Use a vessel with a larger headspace or reduce temperature ramp rate (e.g., "Standard" to "Medium" absorption setting). |

| Tarry Product | Overheating / Hot spots. | Ensure vigorous stirring. If using Protocol A, mix the clay/reagent powder thoroughly to prevent localized superheating. |

| Substrate Insolubility | Highly lipophilic ketones. | Add a co-solvent like Ethanol or DMF (0.5 mL) to Protocol A to facilitate mass transfer. |

References

-

Microwave-Assisted Synthesis of Substituted Indoles. BenchChem Application Notes. Retrieved from

-

Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 2011, 18(4), 615-637.[6]

-

Montmorillonite-KSF induced Fischer indole cyclization under microwave. Indian Journal of Chemistry, Sec B.

-

Comparative Studies on Conventional and Microwave Synthesis of Indole Derivatives. Molecules, 2008, 13(4), 736-748.

-

Microwave Assisted Synthesis of Arylpyrazoles Using Montmorillonite K-10. Asian Journal of Chemistry, 2013.

Sources

- 1. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 3. sciforum.net [sciforum.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Cyclization of 4-Fluorophenyl Hydrazones

Topic: Reaction Conditions for Cyclization of 4-Fluorophenyl Hydrazones Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The cyclization of 4-fluorophenyl hydrazones is a pivotal transformation in the synthesis of fluorinated heterocycles, particularly 5-fluoroindoles (via Fischer Indole Synthesis) and 1-aryl-pyrazoles . The incorporation of fluorine into drug scaffolds modulates lipophilicity, metabolic stability, and binding affinity, making these motifs ubiquitous in oncology (e.g., Sunitinib) and CNS drug discovery (e.g., Triptans).

This guide provides a technical deep-dive into the reaction parameters required to drive these cyclizations efficiently. Unlike simple phenylhydrazones, the 4-fluoro substituent introduces specific electronic constraints—acting as an inductive electron-withdrawing group (EWG) while offering resonance donation—which necessitates tailored acid catalysis and thermal profiles to overcome the activation energy of the key [3,3]-sigmatropic rearrangement.

Scientific Foundation & Mechanistic Logic

The Fluorine Effect on Reactivity

In the context of the Fischer Indole Synthesis , the rate-determining step is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.

-

Electronic Deactivation: The electronegativity of the fluorine atom at the para-position (relative to the hydrazine nitrogen) inductively withdraws electron density from the benzene ring. This destabilizes the transition state of the sigmatropic shift, generally requiring higher temperatures or stronger acid catalysts compared to non-fluorinated or methoxy-substituted analogs.

-

Regiocontrol: The 4-fluoro substituent blocks the para-position, forcing the rearrangement to occur exclusively at the ortho-positions. This yields the 5-fluoroindole isomer with high regiochemical fidelity.

Pathway Divergence

The fate of a 4-fluorophenyl hydrazone depends entirely on the coupling partner and reaction conditions:

-

Monocarbonyls (Ketones/Aldehydes) + Acid

5-Fluoroindoles (Fischer Synthesis). -

1,3-Dicarbonyls + Acid/Base

Pyrazoles (Knorr/Cyclocondensation).

Mechanistic Visualization

The following diagram illustrates the critical [3,3]-shift and the tracking of the fluorine atom into the 5-position of the indole core.

Figure 1: Mechanistic pathway of Fischer Indole Synthesis for 4-fluorophenyl hydrazones.[1] The 4-fluoro substituent tracks to the 5-position of the final indole.

Critical Reaction Parameters

Catalyst Selection (Fischer Indolization)

The choice of acid is the single most critical variable.

-

Lewis Acids (ZnCl₂, BF₃·OEt₂): Preferred for sensitive substrates. ZnCl₂ in acetic acid is the "Gold Standard" for 4-fluorophenyl hydrazones as it balances Lewis acidity with solvation.

-

Brønsted Acids (H₂SO₄, PPA): Effective but can cause sulfonation or polymerization if the substrate is labile. Polyphosphoric Acid (PPA) is excellent for cyclizing sterically hindered ketones (e.g., cyclohexanones) to tetrahydrocarbazoles.

-

Solid Acids (Zeolites, Montmorillonite K10): A modern, green alternative that simplifies workup (filtration) and reduces tar formation.

Solvent Systems

-

Acetic Acid (AcOH): Acts as both solvent and weak acid catalyst. Often used with ZnCl₂.

-

Ethanol/Butanol: Common for protic acid catalysis (H₂SO₄). Requires reflux temperatures (78–117°C).

-

Toluene/Xylene: Used with azeotropic removal of water (Dean-Stark) to drive the equilibrium forward, particularly for the initial hydrazone formation.

Temperature Control

-

Standard Thermal: 80°C – 110°C is typical. The electron-withdrawing fluorine increases the activation energy, so reflux is almost always required.

-

Microwave Irradiation: Highly recommended. Rapid heating (140°C for 5-10 mins) minimizes thermal degradation and improves yields significantly for fluorinated substrates.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-2-methylindole (Classic Fischer)

Target: Robust synthesis using Lewis Acid catalysis.

Reagents:

-

4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

-

Acetone (or suitable ketone) (1.2 equiv)

-

Zinc Chloride (ZnCl₂) (2.0 equiv)

-

Glacial Acetic Acid (Solvent)[1]

Step-by-Step Methodology:

-

Hydrazone Formation (In-situ): In a round-bottom flask equipped with a reflux condenser, suspend 4-fluorophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL). Add the ketone (12 mmol).

-

Note: If the hydrazone is pre-isolated, skip to step 2.

-

-

Catalyst Addition: Add anhydrous ZnCl₂ (20 mmol) to the mixture.

-

Cyclization: Heat the reaction mixture to reflux (approx. 118°C) under an inert atmosphere (N₂ or Ar) for 3–5 hours.

-

Monitoring: Track disappearance of the hydrazone via TLC (Hexane:EtOAc 8:2). The hydrazone typically glows yellow/orange; the indole is often fluorescent blue under UV.

-

-

Quenching: Cool the reaction to room temperature. Pour the mixture slowly into stirred ice-water (100 mL).

-

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Sat. NaHCO₃ (carefully, until neutral pH) and Brine. Dry over Na₂SO₄.[2][3][4]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient Hexane

5% EtOAc/Hexane).-

Expected Yield: 65–80%.

-

Protocol B: Microwave-Assisted Synthesis of Fluorinated Pyrazoles

Target: Rapid cyclization with 1,3-dicarbonyls.

Reagents:

-

4-Fluorophenylhydrazine (1.0 equiv)

-

Acetylacetone (1.1 equiv)

-

Catalytic HCl (optional, often autocatalytic)

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial (10–20 mL), dissolve 4-fluorophenylhydrazine (2 mmol) and acetylacetone (2.2 mmol) in Ethanol (3 mL).

-

Irradiation: Cap the vial. Irradiate at 120°C for 5–10 minutes (dynamic power mode).

-

Pressure Alert: Ensure the vial is rated for >10 bar as ethanol vapor pressure will rise.

-

-

Isolation: Cool to room temperature using compressed air. The product often precipitates upon cooling.

-

Filtration: Filter the solid, wash with cold ethanol, and dry. Recrystallize from Ethanol/Water if necessary.

Optimization Decision Matrix

Use the following workflow to select the optimal conditions for your specific substrate.

Figure 2: Decision matrix for optimizing reaction conditions based on substrate type and sensitivity.

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Activation energy too high due to 4-F deactivation. | Increase temperature (switch to high-boiling solvent like Toluene or Xylene). Switch to stronger acid (PPA). |

| Low Yield / Tarry Mess | Polymerization of indole product; Acid too strong. | Switch to Lewis Acid (ZnCl₂). Perform reaction under strict N₂ atmosphere (Indoles oxidize easily). |

| Regioisomer Mixtures | Asymmetric ketones used. | 4-F directs to 5-position, but ketone asymmetry (e.g., 2-butanone) can yield mixtures. Use symmetric ketones or bulky groups to direct regioselectivity. |

| Incomplete Cyclization | Intermediate hydrazone stable. | Ensure water removal (Dean-Stark or Molecular Sieves) to drive the equilibrium toward the ene-hydrazine. |

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link (Foundational Reference).

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. Link (Comprehensive Mechanism Review).

-

Organic Chemistry Portal. Fischer Indole Synthesis. Link (Reaction Conditions & Variations).

-

Li, J. J. (2009). Fischer Indole Synthesis.[2][3][6][7][8] In: Name Reactions. Springer. Link (Strategic Applications).

-

BenchChem. Application Notes and Protocols for Fischer Indole Synthesis. Link (General Protocols).

-

Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles. Link (Recent advances in Halogenated Pyrazole synthesis).

Sources

- 1. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 9. Recent advances in the synthesis of fluorinated hydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02533A [pubs.rsc.org]

- 10. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA[v1] | Preprints.org [preprints.org]

- 11. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

Application Note: A Comprehensive Guide to the Synthesis of 2-(4-fluorophenyl)-5-methylindole for Biological Screening

Abstract: The 2-arylindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-fluorophenyl)-5-methylindole, a fluorinated analog with significant potential for drug discovery programs. We will delve into the robust Fischer indole synthesis, elucidating the mechanistic underpinnings of the reaction and providing a step-by-step guide for its successful execution and purification. This document is intended for researchers, scientists, and drug development professionals seeking to prepare high-purity indole derivatives for biological screening.

Introduction and Strategic Rationale

The indole nucleus is a recurring motif in numerous biologically active compounds and natural products.[3] Among its many derivatives, the 2-arylindoles have demonstrated a remarkable breadth of pharmacological activities, including antineoplastic, antifungal, and antibacterial properties.[1][4] The incorporation of a fluorine atom, as in the target molecule 2-(4-fluorophenyl)-5-methylindole, is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[5]

While several methods exist for indole synthesis—including the Larock, Bischler-Möhlau, and Madelung syntheses—the Fischer indole synthesis remains one of the most reliable and widely used methods since its discovery in 1883.[3][6] Its enduring utility stems from its operational simplicity, broad substrate scope, and the general accessibility of the required starting materials: an arylhydrazine and a suitable ketone or aldehyde.[7] This guide will focus exclusively on the Fischer synthesis, providing the necessary causal insights for researchers to not only replicate the procedure but also to adapt it for analogous structures.

The chosen synthetic route involves a two-step process:

-

Hydrazone Formation: Condensation of (4-methylphenyl)hydrazine with 4-fluoroacetophenone to form the key hydrazone intermediate.

-

Indolization: Acid-catalyzed cyclization of the intermediate to yield the final product, 2-(4-fluorophenyl)-5-methylindole.

The Fischer Indole Synthesis: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Fischer indole synthesis is a classic example of a rearrangement reaction, proceeding through several distinct, acid-catalyzed steps.[6][7]

The key transformation is a[8][8]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[9] This step is thermally or acid-promoted and is responsible for forming the crucial C-C bond at the ortho position of the aryl ring, which ultimately becomes the C3 position of the indole.[6][9] Subsequent intramolecular cyclization and elimination of an ammonia molecule yield the aromatic indole core. Isotopic labeling studies have definitively shown that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[6]

Caption: The mechanistic pathway of the Fischer indole synthesis.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis of 2-(4-fluorophenyl)-5-methylindole.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenylhydrazine and strong acids are corrosive and toxic.

Part A: Synthesis of 4-Fluoroacetophenone (4-methylphenyl)hydrazone (Intermediate I)

Rationale: The initial step is a straightforward condensation to form the hydrazone, which is the direct precursor for the cyclization reaction. The reaction is typically driven to completion by removing water, although in many lab-scale preparations, simply heating the reactants in a protic solvent like ethanol is sufficient.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Fluoroacetophenone | 138.14 | 5.00 g | 36.2 |

| (4-Methylphenyl)hydrazine HCl | 158.64 | 5.74 g | 36.2 |

| Sodium Acetate | 82.03 | 4.45 g | 54.3 |

| Ethanol (95%) | - | 100 mL | - |

| Water | - | 25 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-methylphenyl)hydrazine hydrochloride (5.74 g), sodium acetate (4.45 g), ethanol (100 mL), and water (25 mL).

-

Stir the mixture at room temperature for 10 minutes to dissolve the solids.

-

Add 4-fluoroacetophenone (5.00 g) to the flask.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 1 hour.

-

After 1 hour, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

-

Collect the resulting solid precipitate by vacuum filtration, washing the crystals with a small amount of cold 50% ethanol-water.

-

Dry the solid product under vacuum to yield the hydrazone intermediate as a pale yellow solid. The product is typically of sufficient purity for the next step without further purification.

Part B: Acid-Catalyzed Cyclization to 2-(4-fluorophenyl)-5-methylindole (Final Product)

Rationale: This is the critical indolization step. Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction, promoting the necessary dehydration and rearrangement at elevated temperatures.[10] The viscosity of PPA requires vigorous stirring. The workup involves carefully quenching the reaction with ice water, which hydrolyzes the PPA and precipitates the organic product.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Intermediate I | 242.29 | 5.00 g | 20.6 |

| Polyphosphoric Acid (PPA) | - | ~50 g | - |

Procedure:

-

Pre-heat approximately 50 g of polyphosphoric acid in a 250 mL three-neck flask (equipped with a mechanical stirrer, thermometer, and nitrogen inlet) to 80 °C.

-

Once the PPA is mobile, begin vigorous stirring.

-

Carefully add the dried hydrazone intermediate (5.00 g) in portions to the hot PPA over 10-15 minutes. An initial exotherm may be observed.

-

After the addition is complete, raise the temperature of the reaction mixture to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 9:1 Hexane:Ethyl Acetate eluent.

-

Upon completion, allow the dark, viscous mixture to cool to below 100 °C.

-

WORKUP: In a separate large beaker (1 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring. This quenching step is highly exothermic.

-

The crude product will precipitate as a solid. Continue stirring until all the PPA is dissolved and the solid is well-dispersed.

-

Collect the crude solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH ~7).

-

Dry the crude product under vacuum.

Purification Protocol

The crude product requires purification by silica gel column chromatography to remove baseline impurities and any unreacted starting material.

-

Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a hexane-based solvent system.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[11]

-

Final Product: Dry the resulting solid under high vacuum to afford 2-(4-fluorophenyl)-5-methylindole as a pure, off-white to light grey solid.[8]

Sources

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Troubleshooting cyclization failures in 2-arylindole synthesis

Welcome to the technical support center dedicated to the synthesis of 2-arylindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of this critical heterocyclic motif. 2-Arylindoles are prevalent scaffolds in pharmaceuticals and bioactive natural products, making their efficient synthesis a key objective.[1][2] However, cyclization and cross-coupling reactions are often sensitive to a multitude of factors, leading to failed reactions or low yields.

This document provides in-depth, question-and-answer-based troubleshooting guides for the most common synthetic routes. Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

General Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to rule out common experimental errors. The following workflow illustrates a logical progression for diagnosing a failed or low-yielding reaction.

Caption: A general workflow for troubleshooting cyclization failures.

Section 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3] Despite its utility, it is sensitive to substrate electronics and reaction conditions.

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the most common causes?

A1: Low yields or complete failure in the Fischer synthesis often trace back to three primary issues: suboptimal reaction conditions, instability of intermediates, or electronic effects from your substrates.[3]

-

Plausible Causes & Solutions:

-

Inappropriate Acid Catalyst: The choice and concentration of the acid (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and must often be optimized empirically.[3] A catalyst that is too weak may not facilitate the key[3][3]-sigmatropic rearrangement, while one that is too strong can cause degradation.

-

Action: Screen a panel of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is effective for thermal cyclization of isolated hydrazones.

-

-

Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting undesired cleavage over cyclization.[3] Similarly, electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to the same N-N bond cleavage pathway. This is a known challenge, for example, in the synthesis of 3-aminoindoles.[3][4][5]

-

Action: If you suspect electronic effects are the culprit, consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong protic acid, as this can sometimes favor the desired cyclization pathway.[4]

-

-

Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl partner can sterically impede the formation of the hydrazone or the subsequent cyclization step.[3]

-

Reaction Conditions: The reaction is highly sensitive to temperature and time.[3][6] Insufficient heat may prevent the rearrangement, while excessive heat can lead to decomposition and tar formation.

-

Action: Systematically vary the temperature. For difficult cyclizations, microwave irradiation can sometimes provide the necessary energy input with shorter reaction times, potentially reducing byproduct formation.

-

-

Caption: Competing pathways in the Fischer Indole Synthesis.

Q2: I'm using an unsymmetrical ketone and getting a mixture of two indole regioisomers. How can I control the selectivity?

A2: This is a classic challenge. The formation of two regioisomers arises from the non-selective formation of two different enamine intermediates, which then undergo the[3][3]-sigmatropic rearrangement.[4] The direction of tautomerization is influenced by both steric and electronic factors, as well as the acid catalyst used.

-

Plausible Causes & Solutions:

-

Lack of Directing Factors: If the two sides of the ketone are sterically and electronically similar, a mixture is highly likely.

-

Thermodynamic vs. Kinetic Control: The choice of acid and temperature can influence whether the more stable (thermodynamic) or the more rapidly formed (kinetic) enamine is favored.

-

Action: Modify the substrate to favor one enamine. For example, introduce a directing group or a group that provides a strong steric or electronic bias. Alternatively, explore different acid catalysts. Some Lewis acids may offer better regiocontrol than strong Brønsted acids.

-

-

Section 2: Palladium-Catalyzed Cyclizations (Larock, Heck, etc.)

Transition-metal-catalyzed methods offer broad substrate scope but introduce new variables for troubleshooting, primarily related to the catalyst, ligands, and additives.

Q3: My Larock indole synthesis is giving poor yields and/or a mixture of regioisomers. What should I investigate?

A3: The Larock indole synthesis, which couples an ortho-iodoaniline with a disubstituted alkyne, is powerful but sensitive.[7] Poor performance often points to issues with the catalyst system or suboptimal reaction parameters.

-

Plausible Causes & Solutions:

-

Chloride Additive Stoichiometry: The presence of a chloride source (typically LiCl or n-Bu₄NCl) is crucial, but using more than one equivalent can significantly slow the reaction rate and lower the overall yield.[3][7]

-

Action: Carefully control the stoichiometry of your chloride additive. If you suspect an issue, run a screen with 0.8, 1.0, and 1.2 equivalents to find the optimal loading.

-

-

Base Selection: While carbonates are common, the choice of base can be critical.[7] An inappropriate base can lead to poor catalyst turnover or side reactions.

-

Action: Screen different bases. If K₂CO₃ is failing, consider Na₂CO₃ or organic bases, depending on your substrate's sensitivity.

-

-

Regioselectivity with Unsymmetrical Alkynes: The regioselectivity of the carbopalladation step is a known issue. The larger, more sterically-hindering substituent on the alkyne typically ends up at the C2 position of the indole.[7] However, this can be influenced by electronics and reaction conditions, and poor selectivity can occur if the alkyne substituents have similar steric demands.[3][8]

-

Action: If you are getting a mixture of regioisomers, there may be little you can do with the current substrates. The most effective solution is often to redesign the synthesis to use a symmetrical alkyne or to use substrates where the steric and electronic differences are more pronounced.

-

-

Q4: My one-step oxidative dehydrogenation and C2-arylation from an indoline is not working. What are the critical parameters?

A4: This efficient one-step process combines a Pd-catalyzed aerobic oxidation of the indoline to an indole, followed by a C2-selective Heck-type arylation.[1][2] Failure can occur at either stage.

-

Plausible Causes & Solutions:

-

Inefficient Oxidation: The initial dehydrogenation requires O₂ as the terminal oxidant.[1] If this step is slow or fails, there will be no indole intermediate available for the subsequent arylation.

-

Action: Ensure a positive pressure of O₂ (an O₂ balloon is often sufficient). The reaction is also sensitive to the solvent; halogenated benzene solvents like 1,2-dichlorobenzene (DCB) are often preferred over polar solvents like DMF or DMSO.[1]

-

-

Catalyst/Ligand Mismatch: The choice of ligand is critical for facilitating both the oxidation and the subsequent C-H activation/arylation. Neocuproine is often used in this sequence.[1]

-

Poor Transmetalation: The second step involves transmetalation from the arylboronic acid to the palladium center. This can be inhibited by certain functional groups or suboptimal conditions.

-

Action: Ensure high-purity arylboronic acid is used. An excess (typically 2.5 equivalents) is often required to drive the reaction to completion.[1]

-

-

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ (10 mol%) | Effective Pd(II) precatalyst for both oxidation and arylation.[1] |

| Ligand | Neocuproine (20 mol%) | Facilitates the C-H activation and arylation steps.[1] |

| Aryl Source | Arylboronic Acid (2.5 equiv.) | Excess drives the transmetalation and arylation equilibrium.[1] |

| Oxidant | O₂ (balloon or positive pressure) | Serves as the terminal oxidant for the indoline to indole conversion.[1] |

| Solvent | 1,2-Dichlorobenzene (DCB) | Nonpolar, high-boiling solvent that favors the desired pathway.[1] |

| Temperature | 40 °C | Mild conditions that preserve functional group tolerance.[1] |

Table 1: Optimized Conditions for One-Step Indoline to 2-Arylindole Synthesis.

Section 3: Other Common Synthetic Methods

Q5: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

A5: This is a very common and expected issue with the Bischler-Möhlau synthesis, which involves reacting an α-bromo-acetophenone with an excess of aniline.[9] The reaction is notorious for requiring harsh conditions, which leads to poor yields and unpredictable regioselectivity.[3][10]

-

Plausible Causes & Solutions:

-

Harsh Conditions: High temperatures and strong acids often lead to substrate and product degradation, resulting in significant tar formation.

-

Lack of Regiocontrol: The mechanism can proceed through multiple pathways, leading to mixtures of 2-aryl and 3-aryl indoles.[10]

-

Action: Modern, transition-metal-catalyzed methods are almost always superior to the Bischler-Möhlau synthesis. Unless required for a specific historical reason, it is highly recommended to switch to a more reliable method like the Larock synthesis, a Heck-type coupling, or the Fischer synthesis. If you must proceed, extensive optimization of temperature, reaction time, and aniline equivalents will be necessary, but success is not guaranteed.

-

-

Q6: I am attempting a copper-catalyzed cyclization and observing catalyst deactivation or low conversion. What should I consider?

A6: Copper-catalyzed methods are an attractive, lower-cost alternative to palladium. However, they come with their own set of challenges, often related to ligand choice and catalyst stability.

-

Plausible Causes & Solutions:

-

Ligand Choice: The performance of copper catalysts is highly dependent on the coordinating ligand. Simple systems using CuI with ligands like trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine have been shown to be effective for N-arylation of indoles, but may not be suitable for all cyclization types.[11]

-

Action: A thorough ligand screen is essential. The optimal ligand will depend on the specific transformation (e.g., N-arylation vs. C-C bond formation).

-

-

Substrate Inhibition: Certain functional groups on your substrates can chelate to the copper center and inhibit catalysis. This is particularly true for unprotected amines or other Lewis basic moieties.

-

Action: Consider using protecting groups for potentially problematic functionalities.[3] For example, protecting a primary amine with a Boc or Ts group can prevent it from interfering with the catalyst.

-

-

Detailed Experimental Protocol

Protocol 1: General Procedure for Troubleshooting a Low-Yielding Pd-Catalyzed C-H Arylation of Indole

This protocol outlines a systematic approach to re-optimize a C-H arylation reaction that is providing suboptimal results.

-

Reagent and Glassware Preparation:

-

Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

-

Ensure the indole starting material is pure. If necessary, recrystallize or purify by column chromatography.

-

Use a fresh bottle of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand. Weigh them in a glovebox or under an inert atmosphere.

-

Use anhydrous, degassed solvent. To degas, bubble argon or nitrogen through the solvent for at least 30 minutes prior to use.

-

-

Reaction Setup (Example Screening Array):

-

In an array of reaction vials equipped with stir bars, add the indole (1.0 equiv.) and the arylboronic acid (2.5 equiv.).

-

To each vial, add the base. Variable 1: Base. Set up parallel reactions with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Prepare stock solutions of the Pd precatalyst and the ligand in the chosen reaction solvent.

-

Add the catalyst and ligand solutions to each vial. Variable 2: Ligand. For a given base, test different ligands (e.g., neocuproine, phosphine-based ligands).

-

Add the degassed solvent to each vial to reach the desired concentration.

-

Seal the vials under a positive pressure of the oxidant (e.g., O₂ balloon).

-

-

Reaction and Monitoring:

-

Place the reaction array in a heating block set to the desired temperature. Variable 3: Temperature. Consider screening a range (e.g., 40 °C, 60 °C, 80 °C).

-

Monitor the reactions at set time points (e.g., 4h, 12h, 24h) by taking small aliquots for LC-MS or TLC analysis to assess conversion and byproduct formation.

-

-

Workup and Analysis:

-

Once a reaction is deemed complete or has reached a plateau, cool it to room temperature.

-

Quench the reaction with water or a saturated NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate.

-

Analyze the crude product by ¹H NMR using an internal standard to determine the yield and identify major byproducts. This data will guide further optimization.

-

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 20, 2026, from [Link]

-

Bhanage, B. M., et al. (2023). Recent advances in the synthesis of indoles and their applications. RSC Advances. Retrieved February 20, 2026, from [Link]

-

Kim, H., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances. Retrieved February 20, 2026, from [Link]

-

Das, S., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Larock indole synthesis. Retrieved February 20, 2026, from [Link]

-

Kim, H., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Cravotto, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Retrieved February 20, 2026, from [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved February 20, 2026, from [Link]

-

Douglas, C. J., & Overman, L. E. (2004). Why Do Some Fischer Indolizations Fail? PMC. Retrieved February 20, 2026, from [Link]

-

Singh, A., & Verma, R. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved February 20, 2026, from [Link]

-

Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Retrieved February 20, 2026, from [Link]

-

Chemical Review and Letters. (n.d.). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]

-

Seregin, I. V., & Gevorgyan, V. (2006). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. Retrieved February 20, 2026, from [Link]

-

Chan, A., & Scheidt, K. A. (2005). N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC. Retrieved February 20, 2026, from [Link]

-

Le, D., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. Retrieved February 20, 2026, from [Link]

-

Organic Letters. (2016). Development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved February 20, 2026, from [Link]

Sources

- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Solubility of Fluorinated Indoles for Cell Culture Assays

Welcome to the technical support center for handling fluorinated indole compounds in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by these increasingly important molecules. Fluorination is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] However, these modifications often lead to decreased aqueous solubility, posing significant hurdles for in vitro assays.[2][3]

This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and ensure the reliability and reproducibility of your results.

Part 1: Understanding the Challenge - The "Why" Behind Solubility Issues

Q1: Why are my fluorinated indoles so difficult to dissolve in aqueous cell culture media?

The introduction of fluorine atoms into an indole scaffold significantly alters the molecule's physicochemical properties.[4][5] While beneficial for therapeutic efficacy, this often increases lipophilicity (the tendency to dissolve in fats and lipids) and reduces aqueous solubility.[2][3] This is due to the high electronegativity of fluorine, which can lead to strong intramolecular forces and a molecular conformation that is less favorable for interaction with water molecules.[1][5] Many promising drug candidates with high lipophilicity face challenges with poor water solubility, which can hinder their evaluation in preclinical studies.[6][7]

Part 2: Frequently Asked Questions (FAQs) & Step-by-Step Protocols

Q2: What is the best initial solvent for my fluorinated indole compound?

For most hydrophobic compounds, including fluorinated indoles, the recommended starting point is 100% Dimethyl Sulfoxide (DMSO).[8][9] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[6][9]

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To create a concentrated, stable stock solution of your fluorinated indole for subsequent dilution.

Materials:

-

Fluorinated indole compound

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of your fluorinated indole in a sterile microcentrifuge tube.[10][11]

-

Adding DMSO: Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). It's crucial to start with a minimal volume of DMSO.[9]

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicating water bath for 5-10 minutes to aid dissolution.[12][13]

-

Visual Inspection: Ensure the solution is clear and free of any visible particulates.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q3: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

This is a very common and frustrating issue. The problem arises because while the compound is soluble in DMSO, its solubility in the final aqueous environment of the cell culture medium is much lower.[14] When the DMSO stock is added to the medium, the DMSO rapidly disperses, and the local concentration of the organic solvent drops, causing your compound to crash out of solution.[14]

To overcome this, a serial dilution or intermediate dilution step is highly recommended.

Protocol 2: Preparing the Working Solution for Cell Treatment

Objective: To dilute the high-concentration stock solution into the final working concentration without causing precipitation.

Method A: Serial Dilution in Media

-

Warm the Media: Ensure your cell culture medium (with serum, if applicable) is pre-warmed to 37°C.[12]

-

Intermediate Dilution: In a sterile tube, create an intermediate dilution of your DMSO stock solution in the pre-warmed culture medium. A 1:10 or 1:20 dilution is a good starting point.

-

Vortex Immediately: Immediately after adding the DMSO stock to the medium, vortex the tube thoroughly to ensure rapid and uniform mixing.[12] This step is critical to prevent localized high concentrations that lead to precipitation.

-

Final Dilution: Add the appropriate volume of this intermediate dilution to your cell culture plates to achieve the desired final concentration.

Method B: Gradual Dilution Series

For particularly problematic compounds, a more gradual dilution may be necessary.[12]

-

Prepare Dilution Tubes: Set up a series of sterile tubes containing pre-warmed culture medium.

-

Stepwise Dilution: Perform a stepwise dilution of your DMSO stock across the tubes, vortexing between each step, until you reach your desired final concentration.

Caption: Workflow for preparing fluorinated indole solutions.

Part 3: Troubleshooting Guide

Q4: I've tried serial dilutions, but my compound still precipitates at higher concentrations. What are my other options?

If standard dilution protocols fail, you may need to explore more advanced formulation strategies.

| Strategy | Mechanism of Action | Considerations |

| Co-solvents | Using a mixture of solvents can improve solubility. Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[6] | Always perform a vehicle control to ensure the co-solvent itself is not affecting your cells. The final concentration of organic solvents should be kept as low as possible, ideally below 0.5%.[9][15] |

| Surfactants | Surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[13][16] | Surfactants can have their own biological effects, so a thorough literature search and appropriate controls are essential. |

| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[6][16] | The type of cyclodextrin and the molar ratio to your compound need to be optimized. |

Q5: What is the maximum concentration of DMSO my cells can tolerate?

This is highly cell-type dependent.

-

Robust Cell Lines (e.g., HEK293T, HeLa): Can often tolerate up to 0.5% DMSO with minimal cytotoxicity.[9]

-

Primary Cells and Sensitive Cell Lines: May show signs of stress or altered function at concentrations as low as 0.1%.[9][17]

It is imperative to run a DMSO vehicle control experiment to determine the tolerance of your specific cell line.

Caption: General guide to DMSO tolerance in cell culture.

Q6: Could the serum in my media be affecting solubility?

Yes, serum components, particularly albumin, can bind to hydrophobic compounds and in some cases, improve their solubility.[12][13] If you are working in serum-free conditions, you may find that solubility issues are more pronounced. Conversely, for some compounds, interactions with serum proteins can lead to aggregation. If you suspect this is an issue, try preparing your intermediate dilutions in a serum-free basal medium before adding to the complete medium.

Part 4: Final Checklist for Success

-

Start with 100% Anhydrous DMSO: Ensure your primary solvent is of high quality.

-

Make High-Concentration Stocks: This minimizes the volume of DMSO added to your final culture.

-

Always Pre-warm Your Media: Adding cold solutions can decrease solubility.

-

Use an Intermediate Dilution Step: Never add your concentrated DMSO stock directly to the final culture volume.

-

Vortex Vigorously: Ensure immediate and thorough mixing at each dilution step.

-

Run a Vehicle Control: Always include a control with the highest concentration of DMSO (and any other excipients) used in your experiment.

-

Visually Inspect: Before treating your cells, visually inspect your final working solution under a microscope to check for any signs of precipitation.

By following these guidelines and understanding the principles behind the solubility of fluorinated indoles, you can optimize your experimental conditions and generate reliable, high-quality data.

References

-

Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. Available at: [Link]

- Process of preparing purified aqueous indole solution. Google Patents.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available at: [Link]

-

Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

-

Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. Available at: [Link]

-

(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

-

PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). UNS. Available at: [Link]

-